molecular formula C6H9NO4 B141493 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid CAS No. 136980-28-4

2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid

Cat. No. B141493
M. Wt: 159.14 g/mol
InChI Key: ITRHXCNUUPREGS-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid, also known as 2-(5-oxopyrrolidin-2-yl)acetic acid, is a compound with the CAS Number: 64520-53-2 . It has a molecular weight of 143.14 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H9NO3/c8-5-2-1-4 (7-5)3-6 (9)10/h4H,1-3H2, (H,7,8) (H,9,10) and the InChI key is LRKCFWRBMYJRIK-UHFFFAOYSA-N . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 121-123 degrees Celsius . It is stored at room temperature and is available in powder form .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring, a key component of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid, is a versatile scaffold in drug discovery . It is expected that this compound and similar ones will continue to be of interest in the development of new drugs with different biological profiles .

properties

IUPAC Name

2-hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4-2-1-3(7-4)5(9)6(10)11/h3,5,9H,1-2H2,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRHXCNUUPREGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid

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